molecular formula C15H20N6O B6435068 N-methyl-N-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide CAS No. 2548980-22-7

N-methyl-N-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide

Cat. No. B6435068
CAS RN: 2548980-22-7
M. Wt: 300.36 g/mol
InChI Key: YPKXQEFGPYFYCH-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a triazolopyrimidine ring, an azetidine ring, and a cyclopropane carboxamide group . The triazolopyrimidine group is a heterocyclic compound containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, triazolopyrimidines are generally synthesized through cyclocondensation reactions . For example, 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate product in the synthesis of the antiviral drug Triazid®, was obtained by condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the triazolopyrimidine group could potentially make the compound aromatic and planar .

Future Directions

The future directions for this compound would depend on its specific applications. Given the wide range of biological activities associated with triazolopyrimidines , it could potentially be explored for use in various therapeutic areas.

properties

IUPAC Name

N-methyl-N-[[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O/c1-10-5-13(21-15(18-10)16-9-17-21)20-7-11(8-20)6-19(2)14(22)12-3-4-12/h5,9,11-12H,3-4,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKXQEFGPYFYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CC(C3)CN(C)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide

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